
5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C15H19NO3 It is a derivative of benzaldehyde, featuring a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 5-methylsalicylaldehyde with piperidine and an appropriate oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: 5-Methyl-2-(2-hydroxy-2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and piperidine functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-2-(2-oxo-2-(morpholin-1-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
5-Methyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the piperidine ring and the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
5-methyl-2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H19NO3/c1-12-5-6-14(13(9-12)10-17)19-11-15(18)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Clé InChI |
VUFPHWZHLVWUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)N2CCCCC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


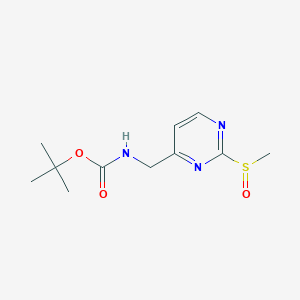

![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
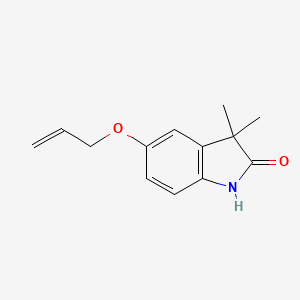
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)

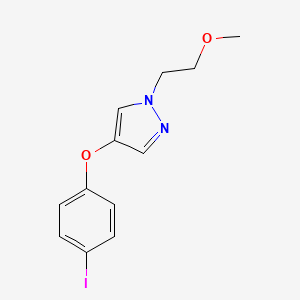
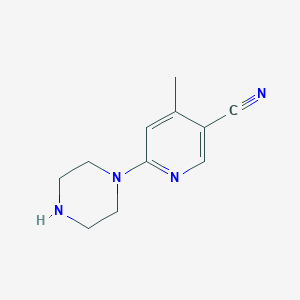
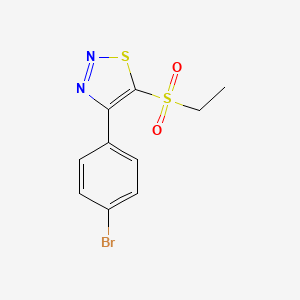

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)

